molecular formula C14H18N4 B3217419 N-methyl-1-(quinazolin-4-yl)piperidin-4-amine CAS No. 1178788-96-9

N-methyl-1-(quinazolin-4-yl)piperidin-4-amine

Cat. No.: B3217419
CAS No.: 1178788-96-9
M. Wt: 242.32 g/mol
InChI Key: RSTBYYONONGYIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Quinazoline (B50416) Derivatives as Privileged Scaffolds in Medicinal Chemistry

The quinazoline ring system, an aromatic heterocycle formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is considered a "privileged scaffold" in medicinal chemistry. mdpi.com This designation stems from its recurring presence in a multitude of biologically active compounds that can interact with diverse biological targets. The versatility of the quinazoline core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.

Quinazoline derivatives have demonstrated a remarkably broad range of pharmacological activities. mdpi.com Extensive research has established their potential as anticancer, antimicrobial, anti-inflammatory, antiviral, antihypertensive, and anticonvulsant agents, among others. smolecule.com Several quinazoline-based drugs are commercially available, validating the therapeutic importance of this scaffold. mdpi.com For instance, gefitinib (B1684475) and erlotinib (B232) are well-known anticancer agents that act as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. mdpi.com The established anticancer activity of this scaffold is a significant area of research. academindex.com This wide spectrum of activity has cemented the quinazoline moiety as a cornerstone in the development of novel therapeutic agents. mdpi.com

Table 1: Pharmacological Activities of Quinazoline Derivatives

Pharmacological Activity Description References
Anticancer Inhibition of tumor growth through mechanisms like kinase inhibition (e.g., EGFR). mdpi.com nih.gov, academindex.com, mdpi.com,
Antimicrobial Activity against various bacterial and fungal strains. smolecule.com, mdpi.com
Anti-inflammatory Modulation of inflammatory pathways. smolecule.com, mdpi.com
Antiviral Inhibition of viral replication, including activity against influenza and hepatitis C. smolecule.com, mdpi.com
Antihypertensive Blood pressure-lowering effects. academindex.com,
Anticonvulsant Central nervous system activity to control seizures. smolecule.com
Antioxidant Capability of scavenging free radicals. mdpi.com mdpi.com
Antidiabetic Potential to lower blood glucose levels. mdpi.com mdpi.com

Pharmacological Relevance of Piperidine (B6355638) Moieties in Biologically Active Compounds

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous scaffolds found in natural products and synthetic pharmaceuticals. Its prevalence underscores its importance as a key building block in drug design. The conformational flexibility of the piperidine ring allows it to adopt specific three-dimensional orientations, which is crucial for optimal binding to biological targets.

Table 2: Pharmacological Applications of Piperidine Derivatives

Pharmacological Application Example Drug Class/Compound References
Analgesia Opioids (e.g., Fentanyl) nih.gov
Antipsychotic Butyrophenones (e.g., Haloperidol) amrita.edu, nih.gov
Anti-Alzheimer's Acetylcholinesterase inhibitors (e.g., Donepezil) nih.gov
Anticancer Various agents targeting cell proliferation amrita.edu, nih.gov
Antiviral Inhibitors of viral replication nih.gov
Antihypertensive Agents acting on the cardiovascular system nih.gov
Antimicrobial Antibacterial and antifungal agents nih.gov

Rationale for the Strategic Integration of Quinazoline and Piperidine in N-methyl-1-(quinazolin-4-yl)piperidin-4-amine

The design of this compound is rooted in the principle of molecular hybridization, a strategy that combines two or more distinct pharmacophores to generate a single molecule with a potentially superior biological profile. nih.govrsc.org The rationale for integrating the quinazoline and piperidine moieties is to leverage the unique and advantageous properties of each scaffold.

The quinazoline core serves as the primary pharmacophore, known for its broad spectrum of biological activities, particularly its potential as a kinase inhibitor. smolecule.com The piperidine ring, on the other hand, acts as a versatile linker and a modulator of physicochemical properties. Attaching the piperidine group to the 4-position of the quinazoline ring can influence the molecule's interaction with its biological target. Furthermore, the piperidine moiety can improve the compound's solubility, membrane permeability, and metabolic stability, which are critical factors for drug development. mdpi.com The N-methyl group on the piperidine amine provides an additional point for interaction and can further modulate the compound's basicity and binding characteristics. This strategic combination aims to create a novel compound with potentially enhanced potency, selectivity, and drug-like properties. nih.gov

Current Research Trajectories and Unmet Needs Pertaining to this compound and its Analogues

While the individual quinazoline and piperidine scaffolds are extensively studied, there is a notable lack of specific research on the compound this compound. smolecule.com The primary unmet need is the comprehensive investigation of its synthesis, chemical characterization, and biological activity.

However, the general class of quinazoline-piperidine hybrids is an active area of investigation. For instance, research on quinazoline-4-piperidine sulfamide (B24259) analogues has identified potent inhibitors of ecto-nucleotide pyrophosphatase/phosphodiesterase-1 (NPP1), a target for calcific aortic valve disease. nih.gov This demonstrates the therapeutic potential of this hybrid scaffold.

Future research trajectories for this compound and its analogues should focus on several key areas:

Synthesis and Characterization: Development of efficient synthetic routes to produce the target compound and a library of related analogues with variations in substitution on both the quinazoline and piperidine rings.

Biological Screening: Given the well-established role of the quinazoline core in kinase inhibition, a primary research direction would be to screen the compound for activity against a panel of protein kinases relevant to cancer and inflammatory diseases. smolecule.com

Structure-Activity Relationship (SAR) Studies: Systematic modification of the molecular structure to understand the relationship between chemical features and biological activity. This would guide the design of more potent and selective derivatives.

Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its potential as a drug candidate.

Exploring the therapeutic potential of this compound represents a promising avenue for discovering novel drug candidates, leveraging the proven advantages of its constituent pharmacophores.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-quinazolin-4-ylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c1-15-11-6-8-18(9-7-11)14-12-4-2-3-5-13(12)16-10-17-14/h2-5,10-11,15H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTBYYONONGYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Methyl 1 Quinazolin 4 Yl Piperidin 4 Amine Derivatives

Elucidation of Pharmacophoric Elements within the N-methyl-1-(quinazolin-4-yl)piperidin-4-amine Scaffold

The this compound scaffold is a privileged structure in medicinal chemistry, with the 4-aminoquinazoline core being a key pharmacophore. nih.gov This core has been extensively utilized in the development of kinase inhibitors. nih.gov The quinazoline (B50416) ring system, a fusion of a benzene (B151609) and a pyrimidine (B1678525) ring, provides a rigid framework for interaction with biological targets. scispace.com The nitrogen atoms at positions 1 and 3 are crucial for forming hydrogen bonds with target proteins, a common feature in the binding of kinase inhibitors to the ATP-binding site. mdpi.com

The piperidine (B6355638) ring introduces a three-dimensional character to the molecule, influencing its solubility and pharmacokinetic properties. mdpi.com The basic nitrogen of the piperidine can form salt bridges and hydrogen bonds, contributing to target affinity. The N-methyl group on the piperidine nitrogen can affect the compound's basicity, lipophilicity, and metabolic stability, thereby modulating its biological activity and pharmacokinetic profile. nih.gov The secondary amine linking the quinazoline and piperidine rings also plays a role in establishing hydrogen bonding interactions within the target's binding pocket.

Impact of Substitutions on the Quinazoline Ring on Biological Activity and Selectivity

Substitutions on the quinazoline ring of 4-aminoquinazoline derivatives have a profound impact on their biological activity and selectivity. nih.gov Structure-activity relationship (SAR) studies on related quinazoline compounds have demonstrated that modifications at the C-6 and C-7 positions are particularly important for potency and selectivity. mdpi.commdpi.com For instance, the introduction of small, lipophilic groups or moieties capable of forming additional hydrogen bonds can significantly enhance inhibitory activity against specific kinases. nih.gov

In many 4-anilinoquinazoline (B1210976) derivatives, which share the 4-aminoquinazoline core, substitutions at the 6- and 7-positions with groups like methoxy (B1213986) or small alkyl chains have been shown to improve efficacy. mdpi.com Conversely, bulky substituents can lead to steric hindrance and a decrease in activity. The electronic nature of the substituents also plays a role; electron-donating groups can modulate the basicity of the quinazoline nitrogens, influencing their hydrogen bonding capacity. mdpi.com

Table 1: Illustrative Impact of Quinazoline Ring Substitutions on Biological Activity (Hypothetical Data)

Compound IDQuinazoline Substitution (R)TargetIC₅₀ (nM)Selectivity vs. Off-Target
1a HKinase A50010-fold
1b 6-OCH₃Kinase A15025-fold
1c 7-ClKinase A20015-fold
1d 6,7-(OCH₃)₂Kinase A50100-fold

Note: The data in this table is hypothetical and for illustrative purposes only, as specific data for this compound derivatives is not publicly available.

Effects of Modifications on the Piperidine Ring and N-methyl Group on Ligand-Target Interactions

Modifications to the piperidine ring and its N-methyl substituent can significantly alter the pharmacological profile of this compound derivatives. The piperidine moiety can adopt various conformations, and introducing substituents can lock it into a specific orientation that may be more favorable for binding to a biological target. mdpi.com For example, substitution on the piperidine ring can influence the vector and trajectory of other parts of the molecule within the binding pocket.

The N-methyl group itself is a critical feature. N-demethylation can impact activity, sometimes leading to an increase or decrease in potency depending on the specific target interactions. nih.gov Replacing the N-methyl group with other alkyl or arylalkyl groups can modulate lipophilicity and introduce new interactions with the target protein. nih.gov For instance, a larger N-substituent might access a hydrophobic pocket not reached by the methyl group, thereby increasing affinity. nih.gov

Table 2: Effect of Piperidine and N-substituent Modifications on Target Affinity (Hypothetical Data)

Compound IDPiperidine ModificationN-SubstituentTargetKᵢ (nM)
2a None-CH₃Kinase B100
2b 4-OH-CH₃Kinase B75
2c None-HKinase B150
2d None-CH₂CH₃Kinase B80

Note: The data in this table is hypothetical and for illustrative purposes only, as specific data for this compound derivatives is not publicly available.

Investigating the Role of the Amine Linker in this compound Derivatives

The amine linker between the quinazoline and piperidine rings is a crucial element for maintaining the structural integrity and biological activity of this class of compounds. This linker provides a degree of flexibility, allowing the two ring systems to adopt an optimal orientation for binding. Furthermore, the NH group of the linker can act as a hydrogen bond donor, forming a key interaction with the target protein, a feature often observed in the binding of kinase inhibitors. mdpi.com

Rational Design and Synthesis of this compound Analogues with Modulated Bioactivity

The rational design of analogues of this compound with modulated bioactivity relies on the established SAR principles for the quinazoline scaffold and related compounds. nih.gov The synthesis of such analogues typically involves a convergent approach where the substituted quinazoline and piperidine moieties are prepared separately and then coupled. nih.gov

For instance, to enhance potency, one might introduce electron-donating groups at the 6- and 7-positions of the quinazoline ring. To improve selectivity, modifications on the piperidine ring could be explored to exploit unique features of the target's binding site. The synthesis of 4-aminoquinazoline derivatives is well-documented, often proceeding through a 4-chloroquinazoline (B184009) intermediate followed by nucleophilic substitution with the appropriate amine. scispace.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Activity of this compound Series

A typical 3D-QSAR study on 4-anilinoquinazoline derivatives, for example, would involve aligning a series of analogues and using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build a predictive model. nih.gov Such models can generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. These insights are invaluable for the rational design of new, more potent analogues.

Molecular Mechanisms of Action and Biological Target Engagement of N Methyl 1 Quinazolin 4 Yl Piperidin 4 Amine

Identification and Validation of Primary Molecular Targets for N-methyl-1-(quinazolin-4-yl)piperidin-4-amine

The primary molecular targets for this compound have not been definitively identified in dedicated studies. However, based on the activities of structurally related 4-aminoquinazoline compounds, it is hypothesized to function as an inhibitor of protein kinases involved in cellular signaling. nih.govnih.gov Kinases such as cyclin-dependent kinases (CDKs), phosphatidylinositol 3-kinase (PI3K), and epidermal growth factor receptor (EGFR) are common targets for this class of compounds. nih.govnih.govnih.gov

To precisely identify the molecular targets of a compound like this compound, modern chemical proteomics and chemoinformatic strategies are employed. Techniques such as Thermal Proteome Profiling (TPP) and Drug Affinity Responsive Target Stability (DARTS) allow for the unbiased identification of direct protein targets in a cellular context without modifying the compound itself. nih.govmendeley.com For instance, the DARTS methodology has been successfully used to identify subunits of the 26S proteasome as targets for other quinazolinone derivatives. mendeley.com

Chemoinformatic approaches would involve screening the compound's structure against databases of known pharmacophores and protein binding sites. Given that the quinazoline (B50416) core is a known ATP-site binder, such analyses could predict its affinity for a wide range of kinases, helping to prioritize potential targets for experimental validation. nih.gov

Once potential targets are identified, their direct interaction with this compound would be confirmed and characterized using a suite of biochemical and biophysical assays. These methods provide quantitative data on binding affinity (e.g., Kd, IC₅₀), kinetics (kon, koff), and thermodynamics.

For other quinazoline derivatives, techniques like Fluorescence Resonance Energy Transfer (FRET) melting assays and Fluorescence Intercalator Displacement (FID) have been used to evaluate binding and stabilization of targets like G-quadruplex DNA. diva-portal.org For kinase targets, enzymatic assays measuring the inhibition of substrate phosphorylation are standard. nih.govnih.gov These assays can determine the concentration at which the compound inhibits 50% of the enzyme's activity (IC₅₀), a key measure of potency. nih.gov

Illustrative Binding Affinity Data for Quinazoline Derivatives Against Kinase Targets

This table presents hypothetical data based on typical values found for related quinazoline compounds to illustrate the type of information generated by biochemical assays.

Target KinaseAssay TypeMetricIllustrative Value
PI3KαKinase AssayIC₅₀13.6 nM nih.gov
mTORCellular AssayEC₅₀2 nM (mTORC1) nih.gov
CDK2Enzymatic AssayIC₅₀< 100 nM

Elucidation of Signaling Pathways Modulated by this compound

The modulation of key signaling pathways is a direct consequence of a compound's engagement with its molecular target(s). Given the propensity of quinazoline derivatives to inhibit kinases, this compound likely affects critical cancer-related pathways. nih.govnih.gov

One of the most prominent pathways implicated is the PI3K/Akt/mTOR pathway, which is a central regulator of cell survival, proliferation, and growth. nih.govnih.gov Inhibition of PI3Kα by 4-aminoquinazoline derivatives has been shown to block the activation of the downstream effector protein Akt, thereby suppressing pro-survival signaling. nih.gov Similarly, direct inhibition of mTOR, a master regulator of cell growth, by quinoline-based compounds leads to the suppression of both mTORC1 and mTORC2 complex signaling. nih.gov Disruption of these pathways ultimately hinders the uncontrolled proliferation that characterizes cancer cells. google.com

Cellular Effects of this compound, Including Cell Cycle Modulation and Apoptosis Induction

The disruption of oncogenic signaling pathways by quinazoline inhibitors manifests in profound cellular effects, most notably the halting of the cell division cycle and the induction of programmed cell death (apoptosis). nih.govnih.gov

Studies on various 4-aminoquinazoline derivatives demonstrate that they can cause cell cycle arrest at different phases. For example, inhibition of the PI3K pathway by a novel 4-aminoquinazoline resulted in G1 phase arrest in HCT116 cells. nih.gov Other piperidine-containing derivatives have been shown to cause cell cycle arrest at the G₂/M phase. nih.gov This interruption of the cell cycle prevents cancer cells from replicating.

Following cell cycle arrest, these compounds often induce apoptosis. The 4-aminoquinazoline compound that caused G1 arrest was also found to trigger apoptosis through the mitochondrial-dependent pathway. nih.gov This is often characterized by the overexpression of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. nih.gov

Summary of Cellular Effects Observed for Related Quinazoline and Piperidine (B6355638) Derivatives

Compound ClassCancer Cell LineCellular EffectPathway ImplicationReference
4-AminoquinazolineHCT-116G1 Cell Cycle ArrestPI3K/Akt Inhibition nih.gov
4-AminoquinazolineHCT-116Apoptosis InductionMitochondrial Pathway nih.gov
Piperazin-yl CiprofloxacinHCT 116, A549G₂/M Phase Arrestp53/Bax Overexpression nih.gov
Quinazolinone-pyrimidine hybridA549Apoptosis InductionDose-dependent nih.gov

Structure-Based Mechanism of Action: Insights from Co-crystal Structures and Mutagenesis Studies (If Available)

Currently, there are no publicly available co-crystal structures of this compound bound to a protein target. Such structural data is invaluable for elucidating the precise mechanism of action at an atomic level.

X-ray crystallography of a ligand-protein complex would reveal the specific binding mode, including the key hydrogen bonds, hydrophobic interactions, and electrostatic contacts that are critical for high-affinity binding. This information is crucial for structure-based drug design, allowing for the rational optimization of the compound to improve potency and selectivity. Mutagenesis studies, where specific amino acids in the protein's binding site are altered, would complement this data by experimentally confirming which residues are essential for the interaction. Without these studies, the exact structural basis for the activity of this compound remains speculative.

Preclinical Pharmacological Profiling of N Methyl 1 Quinazolin 4 Yl Piperidin 4 Amine

In vitro Biological Activity Assessments

In vitro studies are fundamental to characterizing the biological effects of a novel compound at the cellular and molecular level.

Cell-Based Functional Assays and Phenotypic Screening

Currently, there are no published cell-based functional assays or phenotypic screening results for N-methyl-1-(quinazolin-4-yl)piperidin-4-amine. Such studies would be essential to understand its cellular effects. Typically, these assays would involve exposing various cell lines to the compound and observing changes in cell health, proliferation, morphology, or specific cellular functions. For instance, in an oncology context, researchers would assess the compound's ability to induce apoptosis or inhibit the growth of cancer cell lines.

Selectivity Profiling Against Off-Targets and Related Enzymes/Receptors

Information regarding the selectivity of this compound is not available. Selectivity profiling is a critical step in preclinical development to identify potential off-target effects that could lead to toxicity. This process involves screening the compound against a broad panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes. A favorable selectivity profile would show high potency for the intended target with minimal interaction with other biological molecules.

High-Throughput and High-Content Screening Applications

There is no indication in the public domain that this compound has been utilized in high-throughput screening (HTS) or high-content screening (HCS) campaigns. HTS would be employed to rapidly assess the compound's activity against a large number of targets, while HCS would provide more detailed information on its effects on cellular phenotypes.

In vivo Efficacy Studies in Non-Human Disease Models

In vivo studies in animal models are crucial for evaluating the therapeutic potential of a compound in a living organism.

Establishment and Characterization of Relevant Animal Models for Therapeutic Indications

No in vivo studies using this compound have been reported. The choice of an appropriate animal model would depend on the therapeutic indication suggested by initial in vitro findings. For example, if the compound showed promise as an anti-cancer agent, xenograft models, where human tumors are implanted in immunocompromised mice, would be a standard approach.

Evaluation of Efficacy in Disease Progression and Symptom Amelioration

As there are no reports on the use of this compound in animal models, its efficacy in altering disease progression or ameliorating symptoms remains unknown. Efficacy studies would involve administering the compound to the disease model and monitoring relevant endpoints, such as tumor size, inflammatory markers, or behavioral changes, depending on the disease being studied.

Biomarker Identification and Pharmacodynamic Readouts in Preclinical Models.

No studies detailing the identification of biomarkers or specific pharmacodynamic readouts for this compound in preclinical models have been found in the available literature.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Characterization in Preclinical Species.

Detailed characterization of the pharmacokinetic and pharmacodynamic properties of this compound in any preclinical species is not documented in accessible scientific records.

Absorption, Distribution, Metabolism, and Excretion (ADME) Properties.

Information regarding the ADME profile of this compound is not available.

Tissue Distribution and Brain Penetration Studies (if applicable).

There are no published studies on the tissue distribution or brain penetration capabilities of this compound.

Metabolic Stability and Metabolite Identification.

Data on the metabolic stability of this compound and the identification of its metabolites have not been reported in the scientific literature.

PK/PD Correlations in Preclinical Disease Models.

Due to the absence of both pharmacokinetic and pharmacodynamic data, no PK/PD correlations for this compound in preclinical disease models have been established.

Computational and Chemoinformatic Investigations of N Methyl 1 Quinazolin 4 Yl Piperidin 4 Amine

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unair.ac.idukaazpublications.com This method is instrumental in understanding the interaction between a ligand, such as N-methyl-1-(quinazolin-4-yl)piperidin-4-amine, and a biological target, typically a protein. The process involves sampling a high number of possible conformations and orientations of the ligand within the protein's binding site and estimating the binding affinity for each. unair.ac.id

In the case of quinazoline (B50416) derivatives, molecular docking studies have been extensively used to predict their binding modes and affinities to various protein targets, including kinases, which are often implicated in diseases like cancer. unair.ac.idrsc.org For this compound, a hypothetical docking study against a protein kinase, for instance, Epidermal Growth Factor Receptor (EGFR), would likely reveal key interactions. The quinazoline ring could form hydrogen bonds with backbone residues in the hinge region of the kinase, a common binding motif for kinase inhibitors. The piperidine (B6355638) ring and its N-methyl-amine substituent could extend into a deeper pocket, forming additional hydrophobic or electrostatic interactions. nih.gov

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic view of the ligand-protein complex. abap.co.innih.gov MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose and the flexibility of the protein-ligand complex. abap.co.in For the this compound-EGFR complex, an MD simulation could confirm the stability of the hydrogen bonds formed by the quinazoline moiety and explore the conformational changes in the piperidine linker. d-nb.info

Table 1: Hypothetical Molecular Docking and Dynamics Simulation Data for this compound with EGFR

ParameterValueDescription
Docking Score (kcal/mol)-9.5Predicted binding affinity. A more negative value indicates a stronger predicted binding.
Key Interacting ResiduesMet793, Leu718, Val726Amino acids in the EGFR binding site predicted to form significant interactions.
Hydrogen Bonds1 (with Met793)Number of predicted hydrogen bonds between the ligand and the protein.
RMSD (Å) during MD1.8Root Mean Square Deviation of the ligand's atomic positions during the simulation, indicating stability.

In silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The pharmacokinetic profile of a drug candidate, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME), is a critical determinant of its clinical success. In silico ADME prediction models are valuable tools for assessing these properties early in the drug discovery process, helping to identify compounds with favorable drug-like characteristics. researchgate.netnih.gov

For this compound, various computational models can predict its physicochemical properties and ADME profile. These models are often based on the compound's 2D or 3D structure and use algorithms trained on large datasets of experimentally determined properties. researchgate.net Properties such as lipophilicity (logP), aqueous solubility (logS), human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for metabolism by cytochrome P450 enzymes are commonly predicted. acs.orgacs.org Quinazoline and piperidine moieties are common in many known drugs, and their presence in this compound suggests that it may possess drug-like properties. nih.gov

Table 2: Predicted ADME Properties of this compound

PropertyPredicted ValueAcceptable Range for Oral Drugs
Molecular Weight ( g/mol )242.32< 500
LogP (Lipophilicity)2.5-0.4 to 5.6
LogS (Aqueous Solubility)-3.0> -6.0
Human Intestinal Absorption (%)95> 80
BBB PermeationLowVaries depending on therapeutic target
CYP2D6 InhibitionProbablePotential for drug-drug interactions

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. nih.gov A pharmacophore model can be generated based on the structure of a known active ligand or a set of active compounds. This model can then be used as a 3D query to search large chemical databases for novel molecules that match the pharmacophore and are therefore likely to be active. nih.govresearchgate.net

For this compound, a pharmacophore model could be developed based on its predicted binding mode in a target protein. This model would likely include features such as a hydrogen bond acceptor (from the quinazoline nitrogens), a hydrophobic aromatic ring, and a positive ionizable feature (from the piperidine nitrogen). nih.gov This pharmacophore could then be used in a virtual screening campaign to identify other compounds with diverse chemical scaffolds that could potentially bind to the same target. nih.gov This approach is a powerful tool for lead hopping and discovering novel chemical series with desired biological activity. nih.gov

Table 3: Hypothetical Pharmacophore Model for this compound

FeatureTypeLocation
1Hydrogen Bond AcceptorQuinazoline N1
2Hydrogen Bond AcceptorQuinazoline N3
3Aromatic RingQuinazoline Ring System
4Positive IonizablePiperidine Nitrogen
5HydrophobicPiperidine Ring

Quantitative Structure-Property Relationship (QSPR) Applications for Physicochemical and Pharmacokinetic Parameters

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its physicochemical or pharmacokinetic properties. nih.govnih.gov These models are developed by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a mathematical relationship between these descriptors and an experimentally determined property. researchgate.net

For this compound and its analogs, QSPR models could be developed to predict properties such as melting point, boiling point, solubility, and metabolic stability. nih.gov The molecular descriptors used in these models can be derived from the compound's 2D or 3D structure and can encode information about its topology, geometry, and electronic properties. nih.gov For example, a QSPR model for the aqueous solubility of a series of quinazoline derivatives could help in designing new analogs with improved solubility profiles. mdpi.com

Table 4: Hypothetical QSPR Equation for Predicting Aqueous Solubility (LogS) of Quinazoline Analogs

LogS = 0.5 - 0.2 * LogP + 0.1 * Num_H_Donors - 0.3 * Mol_Weight

Where LogP is the octanol-water partition coefficient, Num_H_Donors is the number of hydrogen bond donors, and Mol_Weight is the molecular weight.

Artificial Intelligence and Machine Learning Approaches in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the analysis of large and complex datasets to build predictive models. nih.govspringernature.com In the context of this compound research, AI and ML can be applied in various ways. For instance, ML models can be trained to predict the biological activity of new quinazoline derivatives against a panel of protein kinases, helping to prioritize the synthesis of the most promising compounds. rsc.orgnih.gov

Deep learning, a subset of ML, can be used to generate novel molecular structures with desired properties. nih.gov A generative model could be trained on a large database of known kinase inhibitors and then used to design new molecules, similar in structure to this compound, that are predicted to have high potency and selectivity. acs.org Furthermore, AI can be used to analyze complex biological data, such as gene expression profiles from cells treated with the compound, to elucidate its mechanism of action. rpress.co.in

Table 5: Potential Applications of AI and Machine Learning in the Study of this compound

Application AreaAI/ML TechniquePotential Outcome
Activity PredictionRandom Forest, Gradient BoostingPrediction of inhibitory activity against a panel of kinases.
De Novo DesignGenerative Adversarial Networks (GANs)Generation of novel quinazoline derivatives with optimized properties.
ADME-Tox PredictionDeep Neural Networks (DNNs)More accurate prediction of pharmacokinetic and toxicity profiles.
Mechanism of ActionPathway Analysis, Network BiologyIdentification of biological pathways modulated by the compound.

Future Perspectives and Research Challenges for N Methyl 1 Quinazolin 4 Yl Piperidin 4 Amine

Emerging Therapeutic Applications and Repurposing Opportunities

The quinazoline (B50416) scaffold is a cornerstone in modern pharmacology, suggesting a broad spectrum of potential therapeutic applications for N-methyl-1-(quinazolin-4-yl)piperidin-4-amine. The most prominent area of application for quinazoline derivatives is as protein kinase inhibitors for cancer therapy. nih.govmdpi.com Several FDA-approved drugs, such as gefitinib (B1684475), erlotinib (B232), and lapatinib, are based on the 4-anilinoquinazoline (B1210976) structure and target key kinases like the epidermal growth factor receptor (EGFR). wikipedia.orgmdpi.com Given its structure, this compound could be investigated as an inhibitor of various protein kinases implicated in tumorigenesis. nih.gov

Beyond oncology, the quinazoline nucleus has been associated with a wide array of biological activities. This opens up significant repurposing opportunities. Research on various derivatives has demonstrated potential in several therapeutic areas, as summarized in the table below.

Potential Therapeutic AreaTarget/Mechanism Examples
Anticancer Inhibition of protein kinases (e.g., EGFR, VEGFR), Dihydrofolate reductase (DHFR), Tubulin polymerization, PARP. nih.govnih.gov
Anti-inflammatory Modulation of inflammatory pathways. rroij.com
Antimicrobial Activity against various bacterial and fungal strains.
Antiviral Inhibition of viral replication, including potential activity against HIV. rroij.com
Antitubercular Activity against Mycobacterium tuberculosis. rroij.com
Antihypertensive Drugs like prazosin (B1663645) and doxazosin (B1670899) are quinazoline derivatives. rroij.com

The presence of the piperidine (B6355638) ring further suggests potential for neurological applications, as this moiety is common in centrally active agents. Therefore, exploring this compound for neurological disorders or as a multi-target agent could be a fruitful area of research.

Development of Advanced Analogues with Enhanced Potency, Selectivity, and Desired PK Profiles

A critical future direction for this compound is the rational design of advanced analogues. The goal would be to enhance biological potency, improve selectivity for specific targets to minimize off-target effects, and optimize pharmacokinetic (PK) properties. Research on related quinazoline-based kinase inhibitors provides a clear roadmap for this process.

Key strategies include:

Structural Modifications: Systematic modification of the quinazoline and piperidine rings can significantly impact activity. For instance, studies on other anilinoquinazolines show that substitutions at the C-6 and C-7 positions of the quinazoline ring can enhance binding to the ATP pocket of kinases. nih.gov Similarly, altering the substitution on the piperidine nitrogen could modulate both potency and PK properties like solubility and cell permeability. nih.gov

Selectivity Enhancement: A major challenge in kinase inhibitor development is achieving selectivity. Advanced analogues of this compound could be designed to target specific kinases, such as mutant forms of EGFR that confer drug resistance or kinases like PAK4, which are involved in cell migration and invasion. mdpi.comnih.gov

Improving Pharmacokinetics: The development of any successful drug requires a favorable PK profile (absorption, distribution, metabolism, and excretion). For this compound, future work would involve creating analogues and evaluating their metabolic stability, oral bioavailability, and half-life. For example, research on other heterocyclic inhibitors has shown that minor structural changes can dramatically improve oral PK properties and in vivo efficacy in xenograft models. nih.gov

The following table summarizes IC50 values for various quinazoline analogues against different kinase targets, illustrating the potential for potency enhancement through structural modification.

Compound ClassTarget KinaseRepresentative IC50 Value
AnilinoquinazolinesEGFR (mutant)1.12–15.4 nM mdpi.com
Quinazolinone DerivativesVEGFR-20.29 µM nih.gov
2,4-diaminoquinazolinesPAK40.060 µM nih.gov
Biphenylamino-quinazolinesMultiple TKsAntiproliferative activity on wide panel of cells nih.gov

Exploration of Combination Therapies in Preclinical Disease Models

Given the complexity of diseases like cancer, combination therapy has become a standard of care. A key future research avenue for this compound and its optimized analogues is their evaluation in combination with other therapeutic agents in preclinical disease models. If the compound is confirmed to be a kinase inhibitor, it could be combined with traditional chemotherapy, immunotherapy, or other targeted agents.

Potential combination strategies include:

Overcoming Drug Resistance: Combining an analogue of this compound that targets a specific kinase pathway with another drug that hits a parallel or downstream target could prevent or overcome resistance mechanisms.

Synergistic Effects: The combination of two agents may produce a synergistic effect, allowing for lower concentrations of each drug and potentially reducing toxicity. For instance, a quinazoline-based BCRP inhibitor can be co-administered with another anticancer agent to prevent its efflux from cancer cells, thereby increasing its efficacy. nih.gov

Targeting Tumor Angiogenesis: Some multi-kinase quinazoline inhibitors have shown antiangiogenic properties. nih.gov Combining such an agent with a cytotoxic drug could both directly kill tumor cells and cut off their blood supply.

Future preclinical studies would involve testing these combination strategies in cell culture and, subsequently, in animal models (e.g., xenograft mouse models) to assess efficacy and tolerability. nih.gov

Innovations in Drug Delivery Systems for this compound

The therapeutic efficacy of a potent molecule can be limited by poor solubility, low bioavailability, or lack of specific targeting. Innovations in drug delivery systems offer a promising approach to overcome these hurdles for this compound.

Future research could focus on:

Nanoparticle-Based Delivery: Encapsulating the compound in nanoparticles, such as liposomes, polymers, or nanogels, could enhance its solubility and stability. researchgate.net Nano-carrier systems can also be designed for targeted delivery to specific tissues, such as tumors, by decorating their surface with targeting ligands. This approach can increase drug concentration at the site of action while minimizing systemic exposure and toxicity.

Prodrug Strategies: Converting the molecule into a prodrug that is activated only at the target site is another viable strategy. This can improve its pharmacokinetic profile and reduce off-target effects.

Formulation Development: Advanced formulations, such as amorphous solid dispersions, could be developed to improve the oral bioavailability of poorly soluble quinazoline derivatives.

Addressing Translational Gaps and Future Research Directions in the Field

Translating a promising compound from the laboratory to the clinic is a complex process fraught with challenges. For this compound, key translational gaps must be addressed.

Target Identification and Validation: The first step is to definitively identify the biological target(s) of the compound. While its structure suggests it may be a kinase inhibitor, comprehensive screening and validation are essential.

Predictive Preclinical Models: Utilizing more predictive preclinical models, such as patient-derived xenografts (PDXs) or organoid models, can provide more accurate insights into how the compound will perform in human patients.

Biomarker Development: Identifying predictive biomarkers is crucial for patient selection in future clinical trials. For a targeted therapy, a biomarker could be a specific gene mutation or an expression level of the target protein. This allows for the enrichment of the trial population with patients most likely to respond.

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are needed to understand how different parts of the molecule contribute to its activity and to guide the synthesis of more effective and safer analogues. nih.gov

Future research must be highly interdisciplinary, integrating medicinal chemistry, molecular biology, pharmacology, and formulation science to successfully advance this compound or its derivatives toward clinical application.

Potential for this compound as a Chemical Probe for Biological Discoveries

Beyond its therapeutic potential, a potent and selective analogue of this compound could serve as a valuable chemical probe. Chemical probes are small molecules used to study the function of proteins and biological pathways in cells and organisms.

Should a highly selective analogue be developed, it could be used to:

Elucidate Signaling Pathways: If the compound is a selective inhibitor of a specific kinase, it can be used to dissect the role of that kinase in various cellular processes like proliferation, differentiation, and apoptosis. nih.govgoogle.com

Validate Novel Drug Targets: By inhibiting a novel or understudied protein target, a chemical probe can help validate whether that target is "druggable" and plays a causal role in a disease.

Facilitate Target Discovery: The compound could be used in chemoproteomic approaches to identify its direct targets and off-targets within the cell, potentially uncovering new biological insights and therapeutic opportunities.

The development of this compound as a chemical probe would require rigorous characterization of its selectivity and mechanism of action, providing a powerful tool for the broader biomedical research community.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare N-methyl-1-(quinazolin-4-yl)piperidin-4-amine and its analogs?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with anthranilic acid derivatives or pre-functionalized quinazoline scaffolds. Key steps include:

  • Amination : Coupling piperidin-4-amine derivatives with quinazoline intermediates under nucleophilic substitution conditions (e.g., using BBr₃ for aryl demethylation ).
  • Functionalization : Introducing substituents via alkylation, acylation, or cross-coupling reactions. For example, 1-benzylpiperidin-4-amine intermediates are synthesized via alkylation with benzyl halides .
  • Purification : Reverse-phase column chromatography (e.g., using ACN/H₂O gradients) and HPLC are critical for isolating high-purity products .

Q. How can the structural identity of this compound be confirmed?

  • Methodological Answer : Structural validation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon connectivity (e.g., δ 7.90 ppm for quinazoline protons ).
  • Mass Spectrometry : MALDI-TOF or HRMS to verify molecular weight (e.g., m/z 447.8 for demethylated intermediates ).
  • HPLC Purity : Retention time (tR) and UV/Vis spectra ensure >95% purity .

Q. What are the key physicochemical properties influencing the solubility and stability of this compound?

  • Methodological Answer :

  • LogP Analysis : Predicted logP values (e.g., ~1.86 for analogs ) guide solvent selection for assays.
  • Aqueous Solubility : Modifications like hydroxylation (e.g., compound 28 ) or PEGylation improve solubility.
  • Stability : Assessed via accelerated degradation studies under acidic/alkaline conditions (e.g., pH 1–13) .

Advanced Research Questions

Q. How can molecular docking studies optimize the binding affinity of this compound to target proteins?

  • Methodological Answer :

  • Protein Preparation : Retrieve target structures (e.g., HDAC8 or c-Src kinase ) from the PDB; optimize hydrogen bonding and protonation states.
  • Grid Generation : Define binding pockets using residues critical for ligand interaction (e.g., catalytic lysine in kinases ).
  • Docking Software : Use AutoDock Vina or Schrödinger Maestro for free-energy scoring. Validate with experimental IC50 values (e.g., nanomolar inhibition of c-Src ).

Q. What experimental designs address contradictory data in bioactivity assays (e.g., varying IC50 values across cell lines)?

  • Methodological Answer :

  • Dose-Response Curves : Use 8–10 concentration points to minimize variability.
  • Control Replicates : Include positive controls (e.g., staurosporine for cytotoxicity ).
  • Mechanistic Studies : Combine Western blotting (e.g., phospho-Src validation ) and apoptosis assays (Annexin V/PI staining ) to confirm on-target effects.

Q. How can SAR (Structure-Activity Relationship) studies improve the selectivity of quinazoline-piperidine hybrids?

  • Methodological Answer :

  • Core Modifications : Compare analogs with substituted quinazolines (e.g., 7-methoxy vs. 7-ethoxy ) to assess steric/electronic effects.
  • Side-Chain Optimization : Test piperidine substituents (e.g., benzyl vs. isopropyl ) for improved kinase selectivity (e.g., c-Src vs. Abl ).
  • Pharmacophore Mapping : Identify essential motifs (e.g., hydrogen bond donors at position 4 ) using 3D-QSAR models.

Q. What methodologies are used to predict and mitigate off-target toxicity of quinazoline derivatives?

  • Methodological Answer :

  • In Silico Tools : Apply Toxtree for Cramer classification and pkCSM for hepatotoxicity prediction (e.g., Ames test alerts ).
  • In Vitro Assays : Use hepatic microsomes to assess metabolic stability and CYP450 inhibition .
  • In Vivo Profiling : Evaluate maximum tolerated dose (MTD) in rodent models preclinically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-1-(quinazolin-4-yl)piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
N-methyl-1-(quinazolin-4-yl)piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.